molecular formula C15H16Cl2N4O2 B4318462 N-(3,5-dichlorophenyl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide

N-(3,5-dichlorophenyl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B4318462
M. Wt: 355.2 g/mol
InChI Key: DHENJGFVYBFSNJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound that features a dichlorophenyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide typically involves the following steps:

    Formation of the imidazole derivative: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the propyl chain: The imidazole derivative is then reacted with a propyl halide to introduce the propyl chain.

    Coupling with the dichlorophenyl group: The final step involves coupling the imidazole-propyl derivative with a dichlorophenyl ethanediamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group under reductive conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell membranes or specific enzymes involved in bacterial metabolism. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide can be compared with other similar compounds such as:

    N-(3,5-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide: Lacks the methyl group on the imidazole ring.

    N-(3,5-dichlorophenyl)-N’-[3-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide: Has an ethyl chain instead of a propyl chain.

    N-(3-chlorophenyl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide: Has only one chlorine atom on the phenyl ring.

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)-N-[3-(2-methylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O2/c1-10-18-4-6-21(10)5-2-3-19-14(22)15(23)20-13-8-11(16)7-12(17)9-13/h4,6-9H,2-3,5H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHENJGFVYBFSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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